2,3,4-Trimethyl-1,1'-biphenyl
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Overview
Description
2,3,4-Trimethyl-1,1’-biphenyl is an organic compound with the molecular formula C15H16. It belongs to the class of biphenyls, which are composed of two benzene rings connected by a single bond. This compound is characterized by the presence of three methyl groups attached to the biphenyl structure at the 2, 3, and 4 positions. It is a colorless solid with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions are generally mild, with temperatures ranging from 50 to 100°C .
Industrial Production Methods
Industrial production of 2,3,4-Trimethyl-1,1’-biphenyl often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the aromatic rings of the biphenyl structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Reduced biphenyl derivatives.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
2,3,4-Trimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2,3,4-Trimethyl-1,1’-biphenyl involves its interaction with various molecular targets and pathways. In electrophilic substitution reactions, the methyl groups on the biphenyl structure can activate the aromatic rings, making them more reactive towards electrophiles. This activation occurs through the inductive and conjugative effects of the methyl groups, which donate electron density to the aromatic system .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethyl-1,1’-biphenyl: Similar structure with methyl groups at different positions.
3,4,4’-Trimethyl-1,1’-biphenyl: Another isomer with a different arrangement of methyl groups.
Uniqueness
2,3,4-Trimethyl-1,1’-biphenyl is unique due to its specific arrangement of methyl groups, which can influence its chemical reactivity and physical properties
Properties
CAS No. |
30581-97-6 |
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Molecular Formula |
C15H16 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1,2,3-trimethyl-4-phenylbenzene |
InChI |
InChI=1S/C15H16/c1-11-9-10-15(13(3)12(11)2)14-7-5-4-6-8-14/h4-10H,1-3H3 |
InChI Key |
RZTQGLJYMDOELQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C2=CC=CC=C2)C)C |
Origin of Product |
United States |
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